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molecular formula C7H10N2O B009387 2-(6-Aminopyridin-2-YL)ethanol CAS No. 101012-00-4

2-(6-Aminopyridin-2-YL)ethanol

Cat. No. B009387
M. Wt: 138.17 g/mol
InChI Key: OVUUQOXHSUUDPI-UHFFFAOYSA-N
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Patent
US06174877B1

Procedure details

Lithium alumnium hydride (114 mg) was dissolved in tetrahydrofuran (10 ml). To the solution was added dropwise, at 0° C., a solution of ethyl 2-(6-amino-2-pyridyl)acetate (0.54 g) in tetrahydrofuran (4 ml). The mixture was stirred for 15 minutes at the same temperature. To the reaction mixture were added water (0.12 ml) and 1N sodium hydroxide (0.36 ml), successively. Resulting insolubles were filtered off, and the filtrate was concentrated. The concentrate was purified by means of a column chromatography (carrier: silica gel, 30 g, developing solvent: ethyl acetate-acetone, 4:1) to afford the title compound (0.23 g) as an oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0.36 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.12 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].[H-].[NH2:3][C:4]1[N:9]=[C:8]([CH2:10][C:11](OCC)=[O:12])[CH:7]=[CH:6][CH:5]=1.[OH-].[Na+]>O1CCCC1.O>[NH2:3][C:4]1[N:9]=[C:8]([CH2:10][CH2:11][OH:12])[CH:7]=[CH:6][CH:5]=1 |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
114 mg
Type
reactant
Smiles
[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.54 g
Type
reactant
Smiles
NC1=CC=CC(=N1)CC(=O)OCC
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.36 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.12 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution was added dropwise, at 0° C.
FILTRATION
Type
FILTRATION
Details
Resulting insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by means of a column chromatography (carrier: silica gel, 30 g, developing solvent: ethyl acetate-acetone, 4:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=CC=CC(=N1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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